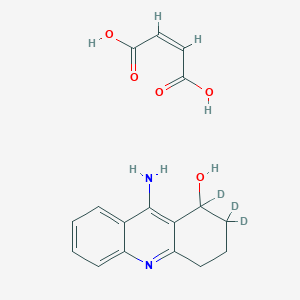
9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Velnacrine-d3 (maleate), also known as 9-amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol;(Z)-but-2-enedioic acid or 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate, is a potent acetylcholinesterase inhibitor (ChEI) . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting this enzyme, Velnacrine-d3 increases the levels of acetylcholine in the brain, thereby enhancing cholinergic functions .
Mode of Action
Velnacrine-d3 interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. The increased acetylcholine levels enhance the transmission of signals in neurons, improving cognitive functions .
Biochemical Pathways
The primary biochemical pathway affected by Velnacrine-d3 is the cholinergic pathway. By inhibiting acetylcholinesterase, Velnacrine-d3 affects the metabolism of acetylcholine, a key neurotransmitter in this pathway. The increased acetylcholine levels can lead to enhanced signal transmission in neurons, which can improve learning and memory functions .
Pharmacokinetics
In pharmacokinetic studies in humans, plasma peak levels of Velnacrine-d3 were reached within one hour after oral administration, and the drug was rapidly eliminated with a half-life of about two to three hours . Steady-state plasma levels were reached after approximately three days of repeated dose treatment . There were dose-related increases in peak plasma concentrations (Cmax), areas under the plasma concentration-time curves (AUC), and the amount of drug excreted in the urine .
Result of Action
Velnacrine-d3 has shown efficacy in the treatment of Alzheimer’s disease and in improving both normal and experimentally impaired mnemonic function in animals and humans . It has been shown to ameliorate the decline in short-term memory associated with aging in non-human primates .
Action Environment
The action of Velnacrine-d3 can be influenced by various environmental factors. For instance, food intake may delay the time to peak concentration and reduce Cmax . .
Biochemical Analysis
Biochemical Properties
It is known that 9-Amino-1,2,3,4-tetrahydroacridine, a related compound, is a well-known cholinesterase inhibitor . Cholinesterase is an enzyme that breaks down acetylcholine, a key neurotransmitter in the body. By inhibiting this enzyme, 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate could potentially increase the levels of acetylcholine in the body, affecting various biochemical processes.
Cellular Effects
The cellular effects of this compound are not well-studied. Given its potential role as a cholinesterase inhibitor, it could influence cell function by altering neurotransmitter levels. This could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a potential cholinesterase inhibitor, it may bind to the active site of the enzyme, preventing it from breaking down acetylcholine . This could lead to increased levels of acetylcholine, which could influence various cellular processes, including gene expression.
Metabolic Pathways
Given its potential role as a cholinesterase inhibitor, it could interact with enzymes involved in the metabolism of acetylcholine .
Preparation Methods
The synthesis of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate involves several steps. The starting material is typically a deuterated precursor, which undergoes a series of chemical reactions to introduce the amino and hydroxyl groups at the desired positions on the acridine ring. The final step involves the formation of the maleate salt to enhance the compound’s stability and solubility .
Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to convert the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride can be used to reduce the carbonyl group back to a hydroxyl group.
Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard in analytical chemistry for the study of deuterated compounds.
Biology: The compound is used in biochemical assays to study enzyme kinetics and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: The compound is used in the development of new drugs and in the quality control of pharmaceutical products
Comparison with Similar Compounds
Similar compounds to 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate include:
Tacrine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A more potent cholinesterase inhibitor with a longer duration of action.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.
What sets this compound apart is its deuterated nature, which can provide enhanced stability and reduced metabolic degradation compared to its non-deuterated counterparts .
Properties
IUPAC Name |
9-amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol;(Z)-but-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1-/i7D2,11D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEKVKZFYBQFGT-DPIYXFFGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC2=NC3=CC=CC=C3C(=C2C1([2H])O)N)[2H].C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

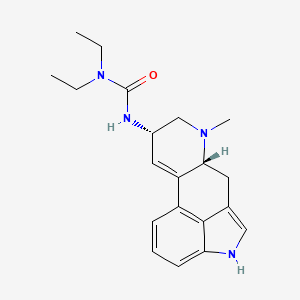
![[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] acetate](/img/structure/B1146937.png)


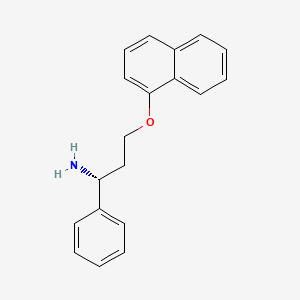
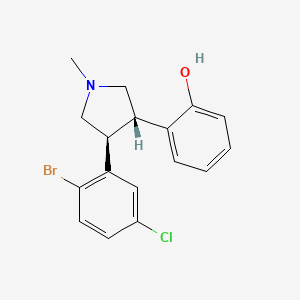
![(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine](/img/structure/B1146946.png)
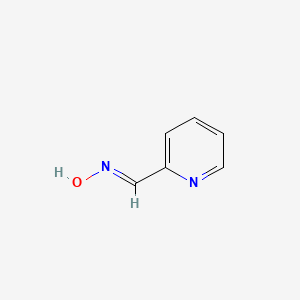
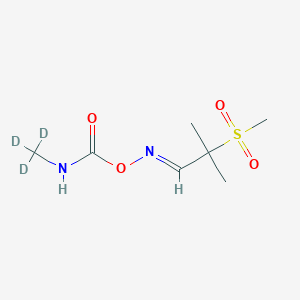
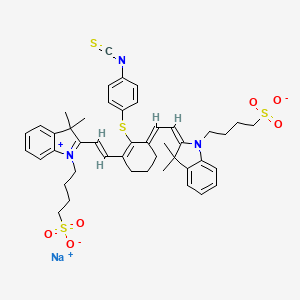
![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)

